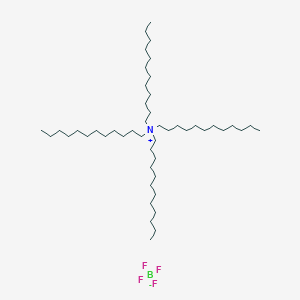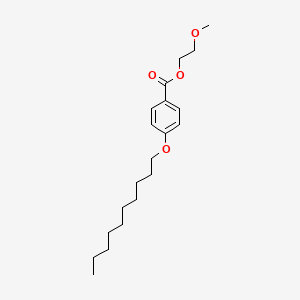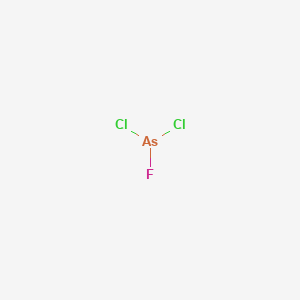
Arsorous dichloride fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsorous dichloride fluoride is a chemical compound with the formula AsCl₂F It is an organoarsenic compound that contains arsenic, chlorine, and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of arsorous dichloride fluoride typically involves the reaction of arsenic trichloride (AsCl₃) with a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃). The reaction is carried out under controlled conditions to ensure the selective formation of AsCl₂F. The general reaction can be represented as follows:
AsCl3+HF→AsCl2F+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of reagents and control of reaction conditions to achieve high yields and purity of the final product. The use of specialized equipment and safety protocols is essential due to the toxic and corrosive nature of the reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
Arsorous dichloride fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert AsCl₂F to lower oxidation state arsenic compounds.
Substitution: The chlorine and fluorine atoms in AsCl₂F can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and chlorine (Cl₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or metal hydrides (e.g., sodium borohydride) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine (Br₂) or iodine (I₂).
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds such as arsenic pentafluoride (AsF₅).
Reduction: Lower oxidation state arsenic compounds such as arsenic trichloride (AsCl₃).
Substitution: Compounds with substituted halogens or functional groups, depending on the reagents used.
Aplicaciones Científicas De Investigación
Arsorous dichloride fluoride has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other organoarsenic compounds and as a precursor for the preparation of fluorinated arsenic compounds.
Biology: Research on the biological effects of arsenic compounds includes studying the interactions of AsCl₂F with biological molecules and its potential use in medicinal chemistry.
Medicine: Investigations into the potential therapeutic applications of arsenic compounds, including AsCl₂F, for treating certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including those with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of arsorous dichloride fluoride involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as a source of arsenic, chlorine, and fluorine atoms, which can participate in various chemical reactions. In biological systems, AsCl₂F may interact with proteins, enzymes, and other biomolecules, potentially affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Arsenic trichloride (AsCl₃): A related compound with three chlorine atoms and no fluorine.
Arsenic trifluoride (AsF₃): Contains three fluorine atoms and no chlorine.
Arsenic pentafluoride (AsF₅): A higher oxidation state arsenic compound with five fluorine atoms.
Uniqueness
Arsorous dichloride fluoride is unique due to its specific combination of chlorine and fluorine atoms bonded to arsenic. This unique structure imparts distinct chemical properties and reactivity compared to other arsenic halides. The presence of both chlorine and fluorine atoms allows for diverse chemical transformations and applications in various fields.
Propiedades
Número CAS |
91724-26-4 |
|---|---|
Fórmula molecular |
AsCl2F |
Peso molecular |
164.82 g/mol |
Nombre IUPAC |
dichloro(fluoro)arsane |
InChI |
InChI=1S/AsCl2F/c2-1(3)4 |
Clave InChI |
XDBSUWDQPYJOEU-UHFFFAOYSA-N |
SMILES canónico |
F[As](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


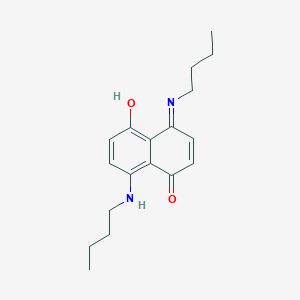
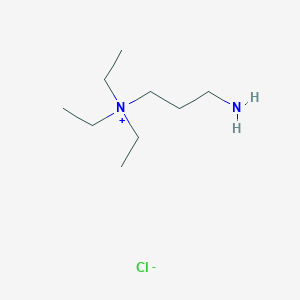
![5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione](/img/structure/B14370579.png)

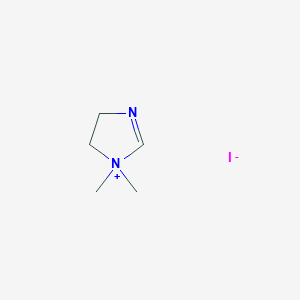

![4-amino-N'-hydroxy-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370610.png)

![2,2'-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14370613.png)
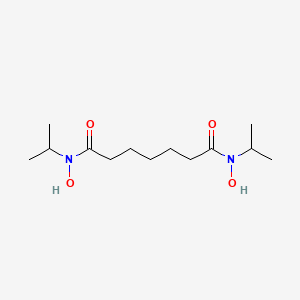
![N',4-diamino-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370633.png)

